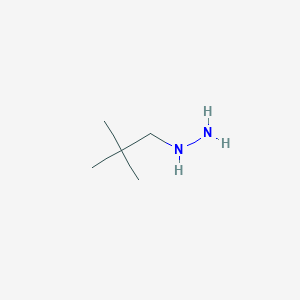
(S)-methyl 3-hydroxyhexanoate
Vue d'ensemble
Description
“(S)-methyl 3-hydroxyhexanoate” is a chemical compound with the molecular formula C7H14O3 . It is used in laboratory settings for the synthesis of substances .
Molecular Structure Analysis
“this compound” has a molecular weight of 146.18 g/mol . The molecule contains a total of 23 bonds, including 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“this compound” is a laboratory chemical with a molecular weight of 146.18 g/mol . Physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .Applications De Recherche Scientifique
Biocatalysis and Biochemical Production
- Biochemical Synthesis: Methyl 3-hydroxyhexanoate is used in engineered enzymatic cascades for producing hydroxy- or ketone-functionalized fatty acid methyl esters (FAMEs), which are significant in the production of pharmaceuticals, vitamins, cosmetics, and dietary supplements (Ensari et al., 2020).
Biodegradation
- Soil Biodegradation: The biodegradation behavior of copolymers containing 3-hydroxyhexanoate, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), is studied in soil environments. This research is crucial for understanding the environmental impact and degradation mechanisms of these materials (Baidurah et al., 2019).
Tissue Engineering and Biomedical Applications
Stem Cell Differentiation
Methyl 3-hydroxyhexanoate is a component in polyhydroxyalkanoate (PHA) copolymers used in scaffolds for differentiating human bone marrow mesenchymal stem cells into nerve cells, beneficial for nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).
Biocompatibility Studies
The biocompatibility of materials containing 3-hydroxyhexanoate, such as PHBHHx, is explored for potential applications in bone, cartilage, tendon, nerve, and vessel repair (Yang et al., 2014).
Safety and Hazards
“(S)-methyl 3-hydroxyhexanoate” is classified as a flammable liquid (Category 4) and can cause serious eye damage (Category 1) . Precautions include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Propriétés
IUPAC Name |
methyl (3S)-3-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRBMDJCPPJDX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11h-Indeno[1,2-b]quinolin-11-ol](/img/structure/B3192890.png)


![1-[(Diphenylmethyl)sulfonyl]-3-methylbenzene](/img/structure/B3192906.png)




![Butanoic acid, 4-[bis(2-pyridinylmethyl)amino]-](/img/structure/B3192949.png)



![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)